CV-6209
Overview
Description
CV-6209 is a potent antagonist of platelet-activating factor. It is one of the newer open-chain phospholipid analogues of platelet-activating factor with platelet-activating factor-antagonist properties. The formulation of this compound differs from the previously reported CV-3988 by replacing the phosphate group with an acetylcarbamate moiety, resulting in an over 80-fold increase in potency .
Mechanism of Action
Target of Action
CV-6209, also known as 2-(N-Acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl)-1-ethylpyridinium, is a potent antagonist of the platelet-activating factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis .
Mode of Action
This compound inhibits the PAF-induced aggregation of rabbit and human platelets, with IC50 values of 75 nM and 170 nM, respectively . It has little action on platelet aggregation induced by arachidonic acid, ADP, or collagen . This compound can inhibit PAF-induced hypotension in rats .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PAF signaling pathway. By inhibiting the action of PAF, this compound prevents the aggregation of platelets and the release of serotonin from rabbit platelets stimulated with PAF . This inhibition can lead to a decrease in inflammation and anaphylaxis, which are typically mediated by PAF .
Pharmacokinetics
In terms of pharmacokinetics, this compound is administered intravenously . It is administered in a single dosage of 1 mg/kg by slow intravenous injection at 1 hour before crossclamping of the aorta in both donors and recipients
Result of Action
The primary result of this compound’s action is the prevention of platelet aggregation and the inhibition of PAF-induced hypotension . This can have significant effects in conditions where PAF plays a role, such as in inflammation, anaphylaxis, and certain cardiovascular conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as allopurinol, can potentially enhance the effectiveness of this compound . .
Biochemical Analysis
Biochemical Properties
CV-6209 inhibits the aggregation of rabbit and human platelets induced by PAF with IC50 values of 75 and 170 nM, respectively . It has little action on platelet aggregation induced by arachidonic acid, ADP, or collagen .
Cellular Effects
This compound is bioavailable, as it prevents PAF-induced hypotension in rats, while not blocking hypotension triggered by arachidonic acid, histamine, bradykinin, or isoproterenol .
Molecular Mechanism
This compound antagonizes the PAF receptor signaling, resulting in inhibition of PAF-induced aggregation of human and rabbit platelets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CV-6209 involves the replacement of the phosphate group in the previously reported compound CV-3988 with an acetylcarbamate moiety. This modification significantly enhances its potency as a platelet-activating factor antagonist .
Industrial Production Methods
The industrial production of this compound is not extensively documented in the public domain. it is known that the compound is synthesized and purified to achieve a high level of purity (≥98.0%) for research purposes .
Chemical Reactions Analysis
Types of Reactions
CV-6209 primarily undergoes reactions related to its function as a platelet-activating factor antagonist. It inhibits platelet aggregation induced by platelet-activating factor but has little action on platelet aggregation induced by arachidonic acid, adenosine diphosphate, or collagen .
Common Reagents and Conditions
Inhibition of Platelet Aggregation: This compound inhibits the platelet-activating factor-induced aggregation of rabbit and human platelets with IC50 values of 75 nM and 170 nM, respectively.
Hypotension Inhibition: This compound can inhibit platelet-activating factor-induced hypotension in rats.
Major Products Formed
The primary product formed from the reactions involving this compound is the inhibition of platelet aggregation and hypotension induced by platelet-activating factor .
Scientific Research Applications
CV-6209 has several scientific research applications, including:
Cardiovascular Research: It is used to study the effects of platelet-activating factor antagonists on cardiovascular functions, particularly in the context of ischemia-reperfusion injury in heart and lung transplantation.
Pharmacological Studies: This compound is utilized in pharmacological studies to investigate its effects on platelet aggregation and hypotension.
Inflammatory Response Research: The compound is also used to study the role of platelet-activating factor in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
CV-3988: An earlier compound with a phosphate group instead of an acetylcarbamate moiety.
RP 48740: Another platelet-activating factor antagonist with similar properties.
Uniqueness
CV-6209 is unique due to its significantly enhanced potency compared to CV-3988, resulting from the replacement of the phosphate group with an acetylcarbamate moiety . This modification leads to an over 80-fold increase in potency, making this compound a more effective platelet-activating factor antagonist .
Properties
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUCCVGQZPNXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=[N+]1CC)C(=O)C)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100488-87-7 | |
Record name | 2-(2-Acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethylpyridinium chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100488-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CV 6209 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100488877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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